amine](/img/structure/B13464467.png)
[(5-Tert-butylpyridin-2-yl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Tert-butylpyridin-2-yl)methylamine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 5-position and a methylamine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butylpyridin-2-yl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloromethyl-5-tert-butylpyridine.
Nucleophilic Substitution: The 2-chloromethyl-5-tert-butylpyridine undergoes nucleophilic substitution with methylamine. This reaction is typically carried out in a solvent such as ethanol or methanol at room temperature.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain (5-Tert-butylpyridin-2-yl)methylamine in high purity.
Industrial Production Methods
Industrial production methods for (5-Tert-butylpyridin-2-yl)methylamine would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize costs, as well as the use of industrial-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5-Tert-butylpyridin-2-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methylamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can yield piperidine derivatives.
Aplicaciones Científicas De Investigación
(5-Tert-butylpyridin-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5-Tert-butylpyridin-2-yl)methylamine depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-tert-butylpyridine: Similar structure but lacks the methylamine group.
2-Chloromethyl-5-tert-butylpyridine: Precursor in the synthesis of (5-Tert-butylpyridin-2-yl)methylamine.
5-Tert-butyl-2-pyridinemethanol: Similar structure with a hydroxyl group instead of a methylamine group.
Uniqueness
(5-Tert-butylpyridin-2-yl)methylamine is unique due to the presence of both the tert-butyl group and the methylamine group on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-(5-tert-butylpyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)9-5-6-10(8-12-4)13-7-9/h5-7,12H,8H2,1-4H3 |
Clave InChI |
LDNLAKVNCHVLNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(C=C1)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


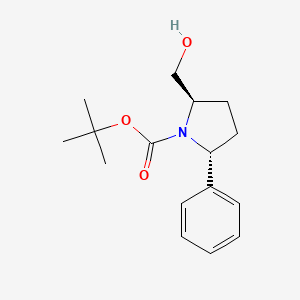
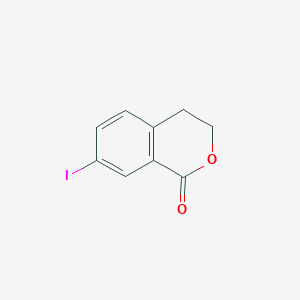
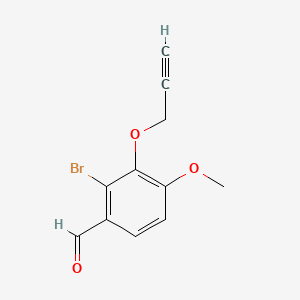

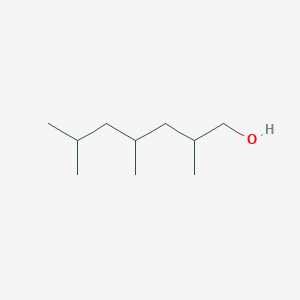
![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B13464428.png)
![3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13464434.png)
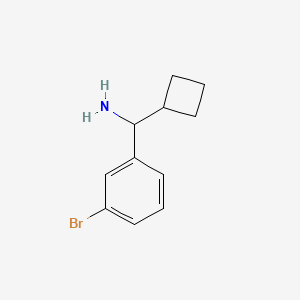
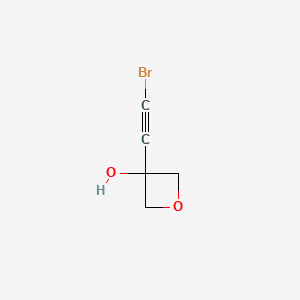

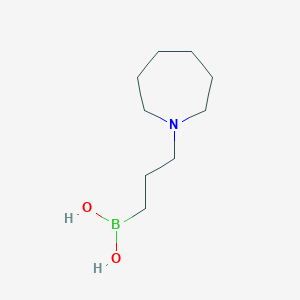
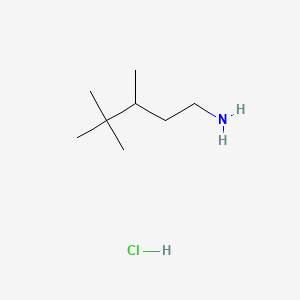
![6-Amino-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13464466.png)
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B13464476.png)
